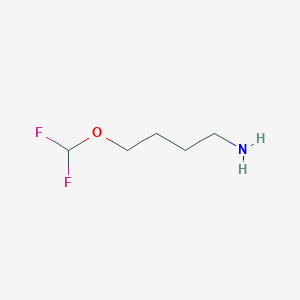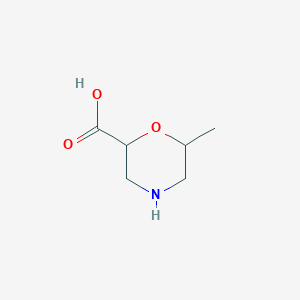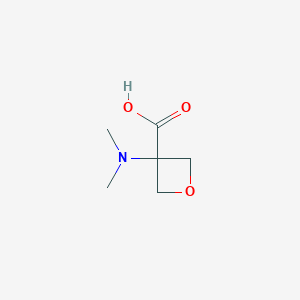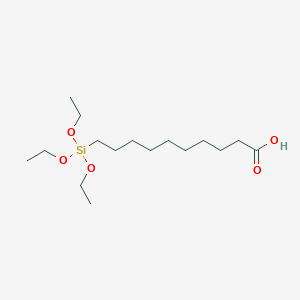
10-Triethoxysilyldecanoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Triethoxysilyldecanoic acid (TESDA) is an organosilicon compound that has been used in a variety of scientific research applications due to its unique properties. It is a readily available, low-cost carboxylic acid with a molecular weight of 320.39 g/mol. TESDA is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry. It has been used for the synthesis of a wide range of organic compounds, including polymers, peptides, and nucleotides. Additionally, TESDA has been utilized in a variety of biochemistry and physiological applications, such as enzyme inhibition, protein folding, and gene expression.
Applications De Recherche Scientifique
10-Triethoxysilyldecanoic acid, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in a variety of organic syntheses, including the synthesis of peptides and nucleotides. Additionally, 10-Triethoxysilyldecanoic acid, 95% has been used as a surfactant in the preparation of liposomes and other nanomaterials. It has also been used as a reagent in the synthesis of polymers, as well as in the preparation of metal-organic frameworks (MOFs). Furthermore, 10-Triethoxysilyldecanoic acid, 95% has been used as a bioactive compound in a variety of biochemistry and physiological applications, such as enzyme inhibition, protein folding, and gene expression.
Mécanisme D'action
The mechanism of action of 10-Triethoxysilyldecanoic acid, 95% is not fully understood. However, it is believed that the carboxylic acid group of 10-Triethoxysilyldecanoic acid, 95% can interact with a variety of proteins and enzymes, resulting in inhibition or activation of their activity. Additionally, the siloxane portion of 10-Triethoxysilyldecanoic acid, 95% can interact with hydrophobic regions of proteins and enzymes, resulting in changes in their folding and stability. Finally, the siloxane portion of 10-Triethoxysilyldecanoic acid, 95% can also interact with hydrophobic regions of DNA and RNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
10-Triethoxysilyldecanoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of polysaccharides, peptides, and nucleotides. Additionally, 10-Triethoxysilyldecanoic acid, 95% has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, lipids, and phospholipids. Furthermore, 10-Triethoxysilyldecanoic acid, 95% has been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. Finally, 10-Triethoxysilyldecanoic acid, 95% has been found to interact with DNA and RNA, resulting in changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 10-Triethoxysilyldecanoic acid, 95% in lab experiments is its low cost and easy availability. Additionally, 10-Triethoxysilyldecanoic acid, 95% is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry. Furthermore, 10-Triethoxysilyldecanoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 10-Triethoxysilyldecanoic acid, 95% in lab experiments. For example, 10-Triethoxysilyldecanoic acid, 95% is not soluble in water, which can limit its use in certain applications. Additionally, 10-Triethoxysilyldecanoic acid, 95% has a relatively low solubility in organic solvents, which can also limit its use in certain applications. Finally, 10-Triethoxysilyldecanoic acid, 95% can interact with a variety of proteins and enzymes, resulting in inhibition or activation of their activity, which can complicate the interpretation of experimental results.
Orientations Futures
There are a variety of potential future directions for the use of 10-Triethoxysilyldecanoic acid, 95% in scientific research. For example, 10-Triethoxysilyldecanoic acid, 95% could be used to develop new materials for use in drug delivery systems. Additionally, 10-Triethoxysilyldecanoic acid, 95% could be used to develop new catalysts for use in organic syntheses. Furthermore, 10-Triethoxysilyldecanoic acid, 95% could be used to develop new biomaterials for use in tissue engineering. Finally, 10-Triethoxysilyldecanoic acid, 95% could be used to develop new nanomaterials for use in biochemistry and physiological applications.
Méthodes De Synthèse
10-Triethoxysilyldecanoic acid, 95% can be synthesized using a variety of methods, depending on the desired product. One common synthesis method involves the reaction of a silane with a carboxylic acid. The reaction requires a catalyst, such as a strong base, and is typically conducted at temperatures between 100-150°C. The resulting product is a siloxane with a carboxylic acid group attached to the silicon atom. This compound can then be further reacted with an alcohol to form 10-Triethoxysilyldecanoic acid, 95%.
Propriétés
IUPAC Name |
10-triethoxysilyldecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-4-19-22(20-5-2,21-6-3)15-13-11-9-7-8-10-12-14-16(17)18/h4-15H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMPEARDMMHITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCC(=O)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Triethoxysilyldecanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)



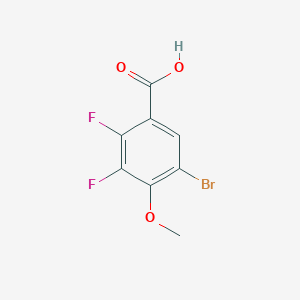
![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
